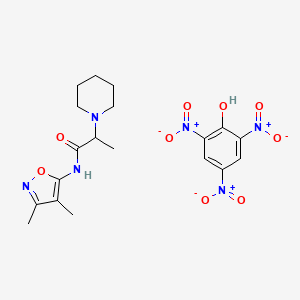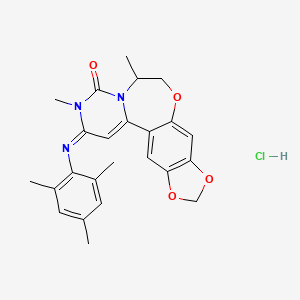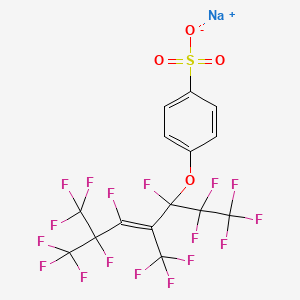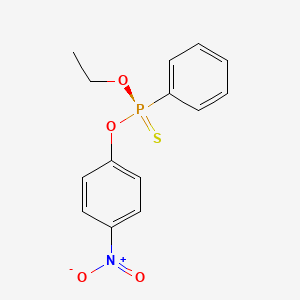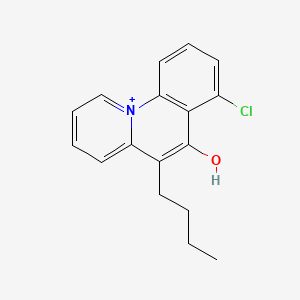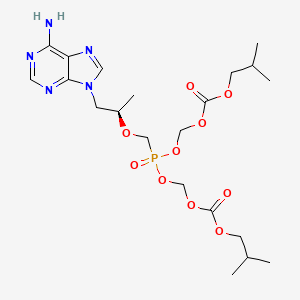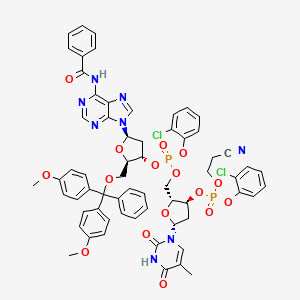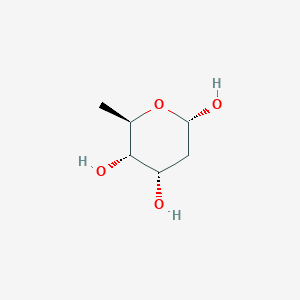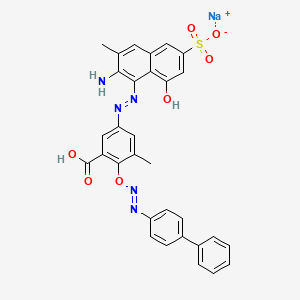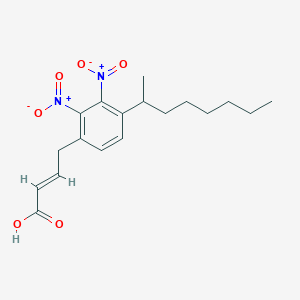
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid typically involves multiple steps, starting with the preparation of the dinitrophenyl intermediate. One common method involves the nitration of a suitable phenyl precursor to introduce nitro groups at specific positions. This is followed by the alkylation of the phenyl ring with 1-methylheptyl bromide under basic conditions to form the 1-methylheptyl-dinitrophenyl intermediate. The final step involves the condensation of this intermediate with a butenoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and exert various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: Shares a similar dinitrophenyl structure but lacks the butenoic acid moiety.
4-((1-Methylheptyl)dinitrophenyl)-2-butenoate: An ester derivative of the target compound.
Uniqueness
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid is unique due to the presence of both the dinitrophenyl and butenoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
86841-63-6 |
|---|---|
Molekularformel |
C18H24N2O6 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(E)-4-(2,3-dinitro-4-octan-2-ylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C18H24N2O6/c1-3-4-5-6-8-13(2)15-12-11-14(9-7-10-16(21)22)17(19(23)24)18(15)20(25)26/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22)/b10-7+ |
InChI-Schlüssel |
UUZTXAQNPFUNSR-JXMROGBWSA-N |
Isomerische SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)C/C=C/C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)CC=CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


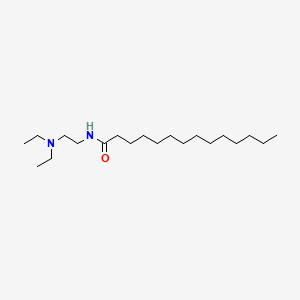
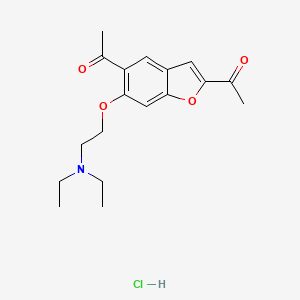
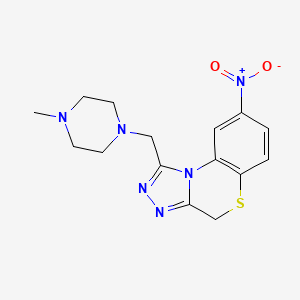
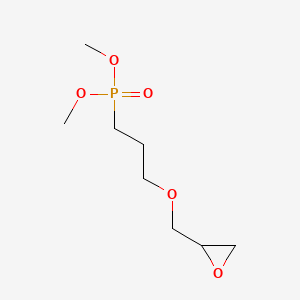
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
